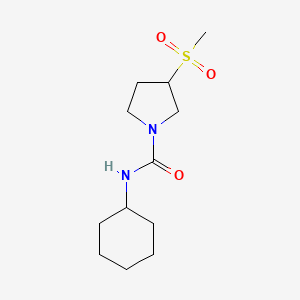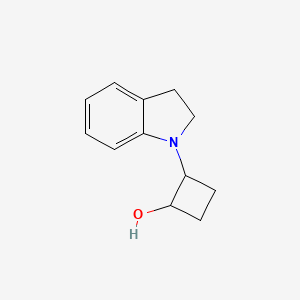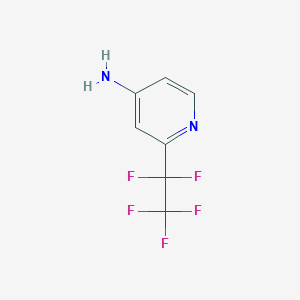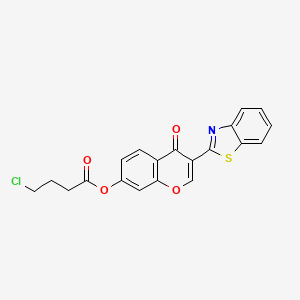
1,1-二乙氧基-4-(三甲基硅基)丁-3-炔-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is an organic compound with the molecular formula C11H20O3Si. It is a ketone with a trimethylsilyl group and two ethoxy groups attached to a butynone backbone. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.
科学研究应用
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one has several scientific research applications:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
The compound (4,4-diethoxy-3-oxobut-1-yn-1-yl)trimethylsilane is known to participate in the Bohlmann-Rahtz Pyridine Synthesis . This synthesis allows the generation of substituted pyridines in two steps. The condensation of enamines with ethynylketones leads to an aminodiene intermediate that, after heat-induced E/Z isomerization, undergoes a cyclodehydration to yield 2,3,6-trisubstituted pyridines .
Biochemical Pathways
The compound 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is involved in the Bohlmann-Rahtz Pyridine Synthesis pathway . This pathway leads to the formation of substituted pyridines, which are important structures in many natural products and pharmaceuticals .
Result of Action
The result of the action of 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one in the Bohlmann-Rahtz Pyridine Synthesis is the formation of 2,3,6-trisubstituted pyridines . These pyridines are important structures in many natural products and pharmaceuticals .
Action Environment
The action of the compound (4,4-diethoxy-3-oxobut-1-yn-1-yl)trimethylsilane is influenced by several environmental factors. For instance, the Bohlmann-Rahtz Pyridine Synthesis requires heat-induced E/Z isomerization . The stability and efficacy of the compound can also be affected by the solvent used in the reaction .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with trimethylsilylacetylene in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but lacks the ethoxy groups.
1,1-Diethoxybut-3-yn-2-one: Similar structure but lacks the trimethylsilyl group.
Uniqueness
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is unique due to the presence of both ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science .
属性
IUPAC Name |
1,1-diethoxy-4-trimethylsilylbut-3-yn-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-6-13-11(14-7-2)10(12)8-9-15(3,4)5/h11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCZDPRJUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C[Si](C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)


![3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)


![3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2551351.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2551356.png)


![4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2551362.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)
